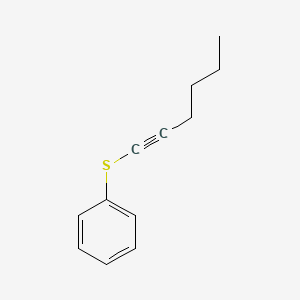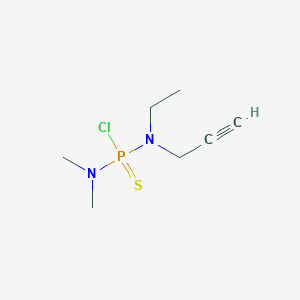![molecular formula C7H8OS B14294684 3-[(Prop-2-en-1-yl)sulfanyl]furan CAS No. 113680-31-2](/img/structure/B14294684.png)
3-[(Prop-2-en-1-yl)sulfanyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Prop-2-en-1-yl)sulfanyl]furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of a prop-2-en-1-ylsulfanyl group attached to the furan ring makes this compound unique and interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)sulfanyl]furan typically involves the reaction of furan with prop-2-en-1-ylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Prop-2-en-1-yl)sulfanyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols and other reduced sulfur-containing derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the prop-2-en-1-ylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and acyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[(Prop-2-en-1-yl)sulfanyl]furan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-[(Prop-2-en-1-yl)sulfanyl]furan involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom. It shares structural similarities with furan but has different chemical properties and reactivity.
Benzofuran: A fused aromatic compound containing a benzene ring fused to a furan ring. It has different electronic properties and applications compared to 3-[(Prop-2-en-1-yl)sulfanyl]furan.
Furan Derivatives: Various furan derivatives with different substituents can have similar structures but different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
113680-31-2 |
|---|---|
Formule moléculaire |
C7H8OS |
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
3-prop-2-enylsulfanylfuran |
InChI |
InChI=1S/C7H8OS/c1-2-5-9-7-3-4-8-6-7/h2-4,6H,1,5H2 |
Clé InChI |
LRCPHYMXYWLVNW-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


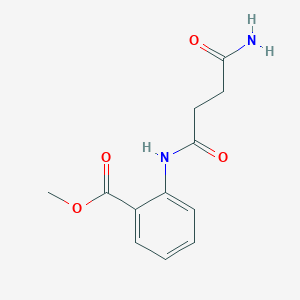

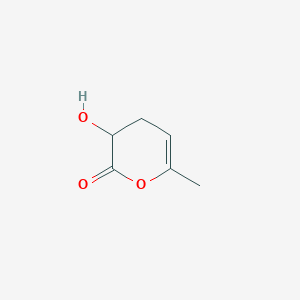

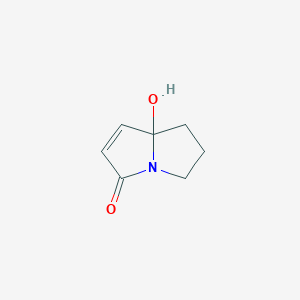
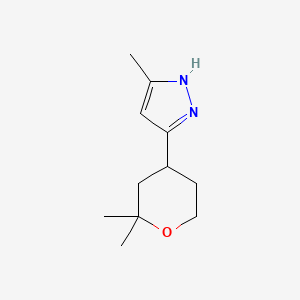
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
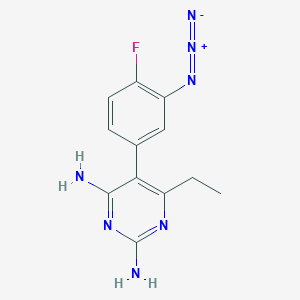
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
